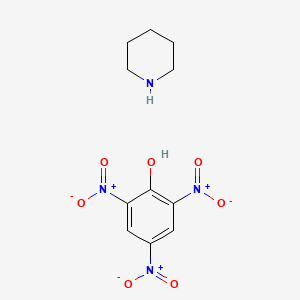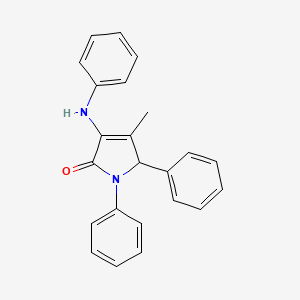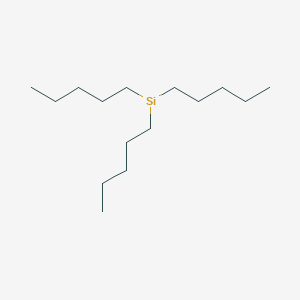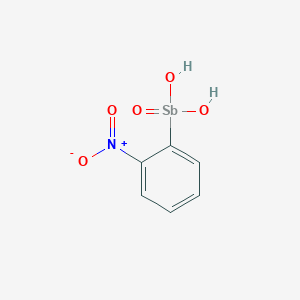
(2-Nitrophenyl)stibonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Nitrophenyl)stibonic acid is an organoantimony compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to an antimony atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)stibonic acid typically involves the preparation of double diazonium salts of ferric chloride, followed by the preparation of double diazonium salts of antimony pentachloride. The final step involves the decomposition of these double diazonium salts with copper to yield the arylstibonic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
化学反応の分析
Types of Reactions: (2-Nitrophenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The antimony atom can participate in redox reactions, altering its oxidation state.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of various antimony-containing species.
Substitution: Introduction of different functional groups onto the phenyl ring.
科学的研究の応用
(2-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organometallic compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of (2-Nitrophenyl)stibonic acid involves its interaction with molecular targets through its nitro and antimony groups. The nitro group can undergo reduction to form reactive intermediates, while the antimony atom can participate in coordination chemistry, forming complexes with various biomolecules. These interactions can affect cellular pathways and enzyme activities, leading to potential therapeutic effects .
類似化合物との比較
(2-Nitrophenyl)acetic acid: Contains a nitro group and a carboxylic acid group attached to a phenyl ring.
Indole derivatives: Share similar aromatic structures and have diverse biological activities.
Uniqueness: (2-Nitrophenyl)stibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical reactivity and potential applications not found in other similar compounds. Its ability to form organometallic complexes and participate in redox reactions makes it a valuable compound in various fields of research.
特性
CAS番号 |
5430-16-0 |
|---|---|
分子式 |
C6H6NO5Sb |
分子量 |
293.88 g/mol |
IUPAC名 |
(2-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-4H;2*1H2;;/q;;;;+2/p-2 |
InChIキー |
FXYQYTJKDNSWNY-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Sb](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



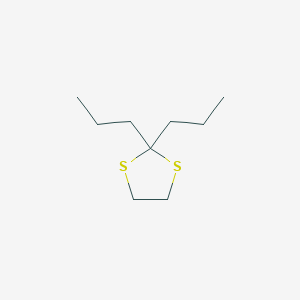

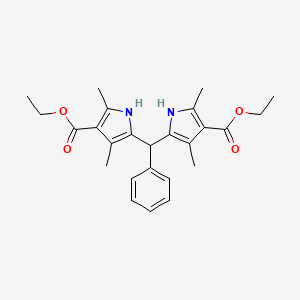
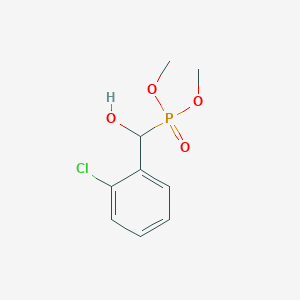
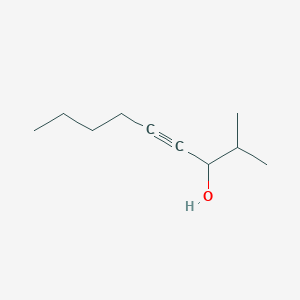
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)


